Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 617695-28-0
VCID: VC16145846
InChI: InChI=1S/C30H32N2O7S/c1-5-8-17-39-22-15-11-20(12-16-22)25(33)23-24(19-9-13-21(14-10-19)37-6-2)32(28(35)26(23)34)30-31-18(4)27(40-30)29(36)38-7-3/h9-16,24,33H,5-8,17H2,1-4H3/b25-23+
SMILES:
Molecular Formula: C30H32N2O7S
Molecular Weight: 564.7 g/mol

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

CAS No.: 617695-28-0

Cat. No.: VC16145846

Molecular Formula: C30H32N2O7S

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate - 617695-28-0

Specification

CAS No. 617695-28-0
Molecular Formula C30H32N2O7S
Molecular Weight 564.7 g/mol
IUPAC Name ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C30H32N2O7S/c1-5-8-17-39-22-15-11-20(12-16-22)25(33)23-24(19-9-13-21(14-10-19)37-6-2)32(28(35)26(23)34)30-31-18(4)27(40-30)29(36)38-7-3/h9-16,24,33H,5-8,17H2,1-4H3/b25-23+
Standard InChI Key SDYNMZKWBZCRPO-WJTDDFOZSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC)/O
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC)O

Introduction

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Key Features:

  • Molecular Formula: C30H32N2O7S

  • Molecular Weight: Approximately 518.63 g/mol

  • Classification: Thiazole derivative

  • Potential Applications: Pharmaceutical applications, particularly in cancer and microbial treatments

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis.

Synthesis Steps:

  • Starting Materials: Typically involve commercially available organic compounds.

  • Reaction Conditions: Precise control over temperature, solvent, and reaction time.

  • Analytical Techniques: TLC, NMR, and possibly mass spectrometry for confirmation.

Potential Biological Activities

Research into similar compounds suggests potential activity against cancer cell lines or microbial pathogens. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in tumor growth or inflammation pathways.

Potential Applications:

  • Anticancer Properties: Inhibition of cancer cell proliferation.

  • Antimicrobial Properties: Activity against microbial pathogens.

Future Research Directions

Further research is needed to elucidate the exact pathways affected by this compound and to explore its therapeutic benefits fully. This includes in-depth studies on its efficacy, safety profile, and potential side effects.

Research Needs:

  • In Vivo Studies: To assess efficacy and safety in biological systems.

  • Mechanism of Action: Detailed studies to understand how it interacts with biological targets.

  • Structure Optimization: Modifications to enhance biological activity or reduce side effects.

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